Cas no 1904413-09-7 (N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1904413-09-7x500.png)
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide
- N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide
- N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide
- AKOS025389030
- F6523-3382
- 1904413-09-7
-
- インチ: 1S/C19H18Cl2N2O3/c20-15-5-6-17-14(9-15)11-23(19(25)12-26-17)8-7-22-18(24)10-13-3-1-2-4-16(13)21/h1-6,9H,7-8,10-12H2,(H,22,24)
- InChIKey: NYWLXUOMYJEUNU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)CN(C(CO2)=O)CCNC(CC1C=CC=CC=1Cl)=O
計算された属性
- せいみつぶんしりょう: 392.0694478g/mol
- どういたいしつりょう: 392.0694478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 58.6Ų
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-3382-100mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-5μmol |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-2μmol |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-50mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-2mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-25mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-5mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-3mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-20mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-3382-1mg |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
1904413-09-7 | 1mg |
$54.0 | 2023-09-08 |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamideに関する追加情報
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide: A Comprehensive Overview
The compound with CAS No. 1904413-09-7, known as N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazepines, which are known for their versatile structures and biological activities. The molecule's structure incorporates a benzoxazepine ring system with substituents that include a chlorinated phenyl group and an acetamide moiety. These structural features contribute to its unique chemical properties and functional versatility.
Recent studies have highlighted the importance of benzoxazepine derivatives in drug discovery and development. The benzoxazepine core of this compound is a bicyclic structure that combines aromaticity with heterocyclic functionality. The presence of the chlorine atom at position 7 of the benzoxazepine ring introduces electron-withdrawing effects, which can influence the molecule's reactivity and pharmacokinetic properties. Additionally, the acetamide group attached to the ethyl side chain enhances solubility and bioavailability, making this compound a promising candidate for therapeutic applications.
The chemical synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, the formation of the benzoxazepine ring often requires precise control over reaction conditions to ensure proper cyclization. The introduction of the chlorinated phenyl group and the acetamide moiety are critical steps that determine the final product's structure and functionality.
From a pharmacological perspective, this compound has shown potential in modulating cellular signaling pathways associated with inflammation and oxidative stress. Studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. The chlorinated phenyl group contributes to the molecule's lipophilicity, allowing it to cross cellular membranes more effectively. This property enhances its bioavailability and efficacy in targeting inflammatory sites within the body.
Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the molecule exhibits strong binding affinity to several drug targets, including receptors involved in pain perception and neurodegenerative diseases. The acetamide group plays a crucial role in stabilizing these interactions through hydrogen bonding and hydrophobic interactions.
In terms of industrial applications, this compound has been considered for use in agrochemicals due to its potential as a fungicide or insecticide. Its ability to inhibit key enzymes in pathogenic organisms makes it a viable candidate for protecting crops from pests and diseases. However, further research is required to assess its environmental impact and safety profile before it can be commercialized for agricultural purposes.
Looking ahead, ongoing research is focused on improving the synthesis of this compound to reduce production costs while maintaining its high purity. Green chemistry approaches are being explored to minimize waste generation and enhance sustainability. Additionally, clinical trials are being planned to evaluate its safety and efficacy in treating human diseases such as arthritis and neurodegenerative disorders.
In conclusion, N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide represents a significant advancement in organic chemistry with promising applications across multiple fields. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery and material science.
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